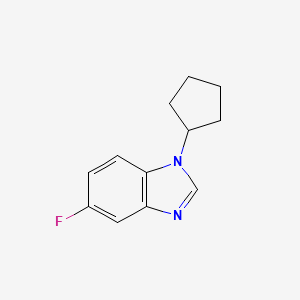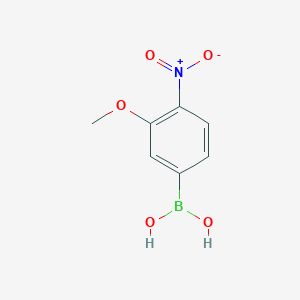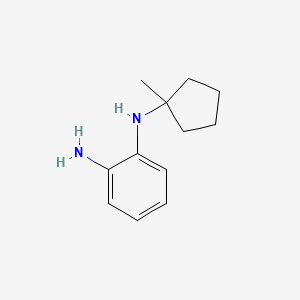
N1-(1-methylcyclopentyl)benzene-1,2-diamine
Vue d'ensemble
Description
“N1-(1-methylcyclopentyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 2 positions. Additionally, one of the amine groups is substituted with a 1-methylcyclopentyl group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
DFT Calculations and Antibacterial Activities
N1-(1-methylcyclopentyl)benzene-1,2-diamine and its derivatives have been studied for their molecular structure and antibacterial activity. DFT calculations were used to examine the bond length, bond angle, and HOMO-LUMO energy gap. These compounds demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential in developing antibacterial agents (A. P, 2019).
Application in Conducting Polymers
This compound variants have been used in synthesizing conducting copolymers. Electrochemical copolymerizations were conducted, leading to materials characterized by techniques like cyclic voltammetry and scanning electron microscopy. These studies open avenues for their application in materials science, particularly in developing new conducting materials (E. Turac et al., 2014).
Vibrational and Conformational Analysis
The molecule this compound was the subject of a detailed vibrational and conformational analysis. The study involved comparing spectral frequencies with harmonic wavenumbers and analyzing the molecule's charge transfer and biological activity potential. This research contributes to a deeper understanding of the physical and chemical properties of such compounds (S. Subashchandrabose et al., 2013).
Inhibition of NF-kappaB Translocation
Research on a novel synthetic compound closely related to this compound revealed its inhibitory effects on nuclear factor (NF)-kappaB transcriptional activity. This study provides insight into the potential therapeutic applications of such compounds in inflammation and immune response regulation (Hyun-Mo Shin et al., 2004).
Corrosion Inhibition in Acidic Medium
This compound derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. The study involved synthesizing and characterizing these compounds, followed by assessing their effectiveness in protecting carbon steel. The results show their potential in industrial applications, particularly in corrosion prevention (O. Dagdag et al., 2019).
Safety and Hazards
The safety data sheet for “N1-(1-methylcyclopentyl)benzene-1,2-diamine” indicates that it may harm public health and the environment by destroying ozone in the upper atmosphere . Further safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer.
Propriétés
IUPAC Name |
2-N-(1-methylcyclopentyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-5-9-12)14-11-7-3-2-6-10(11)13/h2-3,6-7,14H,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHYCOPCYBCZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


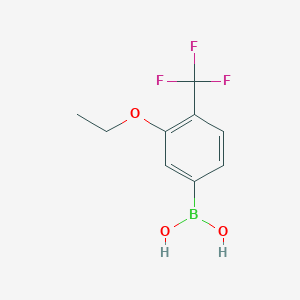

![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)
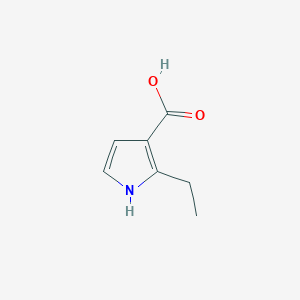




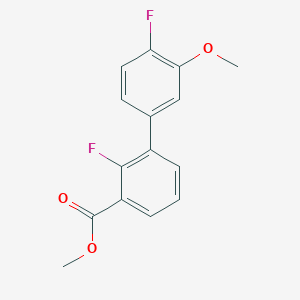
![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)


